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Compound of Interest

Compound Name: 4-Piperidin-1-ylbenzonitrile

Cat. No.: B072181 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-Piperidin-1-ylbenzonitrile is a chemical compound featuring a piperidine ring attached to a

benzonitrile moiety at the para position. This molecule serves as a versatile building block in

medicinal chemistry and materials science. Its structural components, the piperidine

heterocycle and the benzonitrile group, are prevalent in a wide range of biologically active

compounds, making it a subject of interest for the development of novel therapeutics. This

technical guide provides a comprehensive overview of the chemical properties, synthesis, and

spectral characterization of 4-Piperidin-1-ylbenzonitrile.

Chemical Properties
4-Piperidin-1-ylbenzonitrile, with the CAS Number 1204-85-9, is a solid at room temperature.

A summary of its key physical and chemical properties is presented in the table below.
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Property Value Source(s)

Molecular Formula C₁₂H₁₄N₂ -

Molecular Weight 186.25 g/mol -

Melting Point 51 - 53 °C

Boiling Point 349.9 °C at 760 mmHg

Density 1.09 ± 0.1 g/cm³

Appearance Solid

Solubility
Soluble in polar organic

solvents.

Synthesis
The synthesis of 4-Piperidin-1-ylbenzonitrile is typically achieved through a nucleophilic

aromatic substitution reaction. A common method involves the reaction of a 4-halobenzonitrile,

such as 4-fluorobenzonitrile, with piperidine in the presence of a base and a polar aprotic

solvent.

Experimental Protocol: Synthesis of 4-Piperidin-1-
ylbenzonitrile
Materials:

4-Fluorobenzonitrile

Piperidine

Potassium carbonate (K₂CO₃)

Dimethyl sulfoxide (DMSO)

Ethyl acetate

Water
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Brine (saturated aqueous sodium chloride solution)

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-

fluorobenzonitrile (1.0 eq), piperidine (1.1 eq), and potassium carbonate (2.0 eq).

Add a suitable volume of dimethyl sulfoxide (DMSO) to the flask to dissolve the reactants.

Heat the reaction mixture to 120 °C and stir for 6-20 hours. The progress of the reaction can

be monitored by thin-layer chromatography (TLC) or gas chromatography-mass

spectrometry (GC-MS).

After the reaction is complete, allow the mixture to cool to room temperature.

Pour the reaction mixture into a separatory funnel containing water and extract with ethyl

acetate (3 x volume of the aqueous layer).

Combine the organic layers and wash with water, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.
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The crude product can be further purified by recrystallization or column chromatography on

silica gel to yield pure 4-Piperidin-1-ylbenzonitrile.

Reactants

Reaction Conditions

Workup & Purification

Product

4-Fluorobenzonitrile

120 °C, 6-20 h

Piperidine Potassium Carbonate DMSO

Extraction with
Ethyl Acetate/Water

Reaction Mixture

Washing with
Brine

Drying over
Na2SO4

Solvent Evaporation

Recrystallization or
Column Chromatography

4-Piperidin-1-ylbenzonitrile
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Caption: Synthesis workflow for 4-Piperidin-1-ylbenzonitrile.

Spectral Data
The structural confirmation of 4-Piperidin-1-ylbenzonitrile is achieved through various

spectroscopic techniques.

1H NMR Spectroscopy
The proton NMR spectrum of 4-Piperidin-1-ylbenzonitrile would be expected to show

characteristic signals for the protons on the piperidine ring and the benzonitrile moiety. The

aromatic protons would appear as two doublets in the aromatic region (around δ 6.9 and 7.5

ppm). The protons on the piperidine ring would show signals in the aliphatic region, with the

protons alpha to the nitrogen appearing more downfield (around δ 3.3 ppm) compared to the

other piperidine protons (around δ 1.6-1.7 ppm).

13C NMR Spectroscopy
The carbon NMR spectrum would display signals corresponding to the unique carbon atoms in

the molecule. The nitrile carbon would appear around δ 119 ppm, and the quaternary carbon of

the benzonitrile ring attached to the nitrile group would be observed around δ 100 ppm. The

carbon atoms of the benzene ring would resonate in the aromatic region (δ 120-155 ppm). The

piperidine carbons would show signals in the aliphatic region, with the carbons alpha to the

nitrogen appearing around δ 50 ppm and the other carbons at higher field (around δ 24-26

ppm).

Infrared (IR) Spectroscopy
The IR spectrum of 4-Piperidin-1-ylbenzonitrile would exhibit characteristic absorption bands.

A strong, sharp peak around 2220-2230 cm⁻¹ is indicative of the C≡N stretching vibration of the

nitrile group. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the

aliphatic C-H stretching vibrations of the piperidine ring would be observed just below 3000

cm⁻¹. The C-N stretching of the tertiary amine would be visible in the 1250-1000 cm⁻¹ region.

Aromatic C=C stretching vibrations would be seen in the 1600-1475 cm⁻¹ range.
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Mass Spectrometry
The mass spectrum of 4-Piperidin-1-ylbenzonitrile would show a molecular ion peak (M⁺)

corresponding to its molecular weight (186.25 g/mol ). Fragmentation patterns would likely

involve the loss of fragments from the piperidine ring and cleavage of the bond between the

piperidine and the benzonitrile moiety.

Potential Biological Activity and Signaling Pathways
While specific biological activity data for 4-Piperidin-1-ylbenzonitrile is not extensively

documented in publicly available literature, the piperidine and benzonitrile scaffolds are present

in numerous compounds with known pharmacological activities. Derivatives of piperidine are

known to interact with various receptors in the central nervous system, including sigma,

dopamine, and serotonin receptors.

For instance, many ligands for G-protein coupled receptors (GPCRs), such as dopamine and

serotonin receptors, contain a piperidine moiety. The interaction of such ligands with their

receptors can initiate a cascade of intracellular signaling events. A generalized GPCR signaling

pathway is depicted below. Upon ligand binding, the receptor undergoes a conformational

change, activating a heterotrimeric G-protein. The activated G-protein then modulates the

activity of an effector enzyme, such as adenylyl cyclase, leading to changes in the

concentration of second messengers like cyclic AMP (cAMP). These second messengers, in

turn, activate downstream protein kinases, which phosphorylate target proteins, ultimately

leading to a cellular response.

Given the structural similarity of 4-Piperidin-1-ylbenzonitrile to known CNS-active

compounds, it is a candidate for investigation as a modulator of such signaling pathways.

Further research is required to elucidate its specific biological targets and pharmacological

effects.

Extracellular Cell Membrane Intracellular

Ligand
(e.g., Piperidine Derivative)

GPCR
(e.g., Dopamine/Serotonin Receptor)

Binding G-ProteinActivation Effector
(e.g., Adenylyl Cyclase)

Modulation Second Messenger
(e.g., cAMP)

Production Protein KinaseActivation Cellular ResponsePhosphorylation Cascade
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Caption: Generalized GPCR signaling pathway.

Conclusion
4-Piperidin-1-ylbenzonitrile is a valuable synthetic intermediate with well-defined chemical

and physical properties. Its synthesis is straightforward, and its structure can be unambiguously

confirmed by standard spectroscopic methods. While its specific biological activities are yet to

be fully explored, its structural motifs suggest potential for interaction with CNS receptors,

making it a promising scaffold for the development of new therapeutic agents. This guide

provides a foundational understanding for researchers and drug development professionals

working with this versatile compound.

To cite this document: BenchChem. [An In-depth Technical Guide to 4-Piperidin-1-
ylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072181#4-piperidin-1-ylbenzonitrile-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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